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Compound of Interest

Compound Name:
4-Methoxy-3-methyl-5-

(trifluoromethyl)benzamide

CAS No.: 1431329-75-7

Cat. No.: B1405335

Get Quote

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus:

Structure-Activity Relationship (SAR), Physicochemical Optimization, and Synthetic Protocols.

Executive Summary: The "Fluorine Effect" in
Benzamide Scaffolds
The incorporation of a trifluoromethyl (

) group onto a benzamide scaffold is a high-impact molecular edit used to modulate
pharmacokinetics and potency. Unlike bioisosteres that merely mimic steric bulk (e.g.,
isopropyl), the

group introduces a unique combination of high electronegativity, substantial lipophilicity, and
metabolic resistance.

This guide analyzes the N-(4-(trifluoromethyl)phenyl)benzamide pharmacophore, contrasting it

with methyl and chloro analogs to demonstrate why this motif is privileged in antitubercular

(e.g., DprE1 inhibitors) and antipsychotic drug discovery.
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Comparative Analysis: vs. Alternatives
The following table synthesizes physicochemical and biological data to guide scaffold selection.

The

group is often the optimal choice when a compound requires metabolic hardening without
sacrificing (and often enhancing) hydrophobic binding interactions.

Table 1: Physicochemical & Performance Comparison
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Feature
Trifluoromethyl (

)

Methyl (

)

Chloro (

)

Impact on

Benzamide

Scaffold

Hammett

Constant (

)

(Strong E-

withdrawing)

(Weak E-

donating)

(Weak E-

withdrawing)

increases acidity

of the amide NH,

potentially

strengthening H-

bond donor

capability.

Lipophilicity (

)

significantly

drives membrane

permeability and

hydrophobic

pocket

occupancy.

Metabolic

Stability

High (Blocks

oxidation)

Low (Benzylic

oxidation risk)

High (Blocks

oxidation)

prevents

CYP450-

mediated

hydroxylation at

the para-position

("Metabolic

Switching").

Van der Waals

Volume

is sterically

demanding

(similar to

isopropyl), filling

large

hydrophobic

pockets more

effectively than

.
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C-X Bond

Energy

The C-F bond is

chemically inert,

reducing toxic

metabolite risks

compared to

some halides.

Mechanistic Insight: DprE1 Inhibition Case Study
A primary application of trifluoromethyl benzamides is in the inhibition of

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium

tuberculosis cell wall synthesis.

The SAR Logic
Electronic Effect: The electron-poor aromatic ring (induced by

) enhances

stacking interactions with electron-rich residues (e.g., Trp/Phe) in the active site.

Hydrophobic Anchor: The

group occupies a specific hydrophobic sub-pocket, anchoring the inhibitor and increasing
residence time.

Metabolic Blockade: In non-fluorinated analogs, the para-position is a "soft spot" for rapid

oxidative clearance. The

group seals this vulnerability.

Visualization: DprE1 Inhibition Pathway
The following diagram illustrates the logical flow from molecular structure to bactericidal effect.
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SAR Determinants

CF3-Benzamide Inhibitor
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Cell Wall Compromise
(Lysis/Death)
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Caption: Mechanism of Action for CF3-Benzamide DprE1 Inhibitors highlighting SAR

determinants.

Experimental Protocols
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Protocol A: Synthesis of N-(4-
(trifluoromethyl)phenyl)benzamide
Objective: To synthesize a reference standard for SAR evaluation using a Schotten-Baumann

approach. This protocol prioritizes purity and yield.

Reagents:

4-(Trifluoromethyl)aniline (1.0 eq)

Benzoyl chloride (1.1 eq)

Triethylamine (TEA) (1.5 eq) or 10% NaOH (aq)

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)aniline (5.0 mmol) in

anhydrous DCM (20 mL).

Base Addition: Add Triethylamine (7.5 mmol) and cool the mixture to 0°C using an ice bath.

Note: TEA acts as an HCl scavenger to drive the equilibrium.

Acylation: Add Benzoyl chloride (5.5 mmol) dropwise over 10 minutes. Maintain temperature

< 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower

than the aniline.

Workup:

Quench with water (20 mL).

Separate the organic layer.[1]
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Wash sequentially with 1M HCl (to remove unreacted amine), sat.

(to remove benzoic acid), and brine.

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield
white crystals.

Visualization: Synthesis Workflow

Start:
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(3-4 Hours)

Workup:
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Recrystallize
(EtOH/H2O)

Click to download full resolution via product page

Caption: Step-by-step Schotten-Baumann synthesis workflow for trifluoromethyl benzamides.

Protocol B: Microsomal Stability Assay (Metabolic
Hardening Validation)
Objective: To quantify the stability advantage of the

analog vs. the

analog.

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and

NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope
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determines half-life:

.

Success Criterion:

analog should exhibit

min, whereas

analog typically shows

min due to benzylic oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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